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(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone

Fragment-based drug design Click chemistry Regioisomerism

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS 2034311-73-2) is a fully synthetic small molecule (C₁₀H₁₄N₄O, MW 206.24 g mol⁻¹) that combines a 1,2,3-triazole, an azetidine, and a cyclobutyl carbonyl moiety. It belongs to the class of triazole–azetidine hybrids that are widely explored as constrained scaffolds in fragment‑based drug discovery and chemical biology.

Molecular Formula C10H14N4O
Molecular Weight 206.249
CAS No. 2034311-73-2
Cat. No. B2956501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone
CAS2034311-73-2
Molecular FormulaC10H14N4O
Molecular Weight206.249
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-5-4-11-12-14/h4-5,8-9H,1-3,6-7H2
InChIKeyWYYCCLBTFRIMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS 2034311-73-2) – Core Chemical Identity and Fragment‑Library Relevance


(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS 2034311-73-2) is a fully synthetic small molecule (C₁₀H₁₄N₄O, MW 206.24 g mol⁻¹) that combines a 1,2,3-triazole, an azetidine, and a cyclobutyl carbonyl moiety . It belongs to the class of triazole–azetidine hybrids that are widely explored as constrained scaffolds in fragment‑based drug discovery and chemical biology [1]. Unlike many extended triazole derivatives, this compound retains a low molecular weight and a compact, rigid architecture, making it a candidate for fragment screening libraries where minimal decoration and high ligand efficiency are required [1].

Why (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone Cannot Be Simply Replaced by In‑Class Triazole–Azetidine Analogues


Triazole–azetidine hybrids are not interchangeable because even minor changes in regiochemistry or ring substitution profoundly alter the spatial presentation of hydrogen‑bond acceptors and the dipole moment [1]. The 1‑substituted 1,2,3‑triazole in the target compound places N2 and N3 in a distinct orientation compared to the 2‑substituted regioisomer (CAS 2320923‑20‑2), directly affecting metal‑chelation potential and target‑site complementarity [1]. Furthermore, the unsubstituted triazole lacks the steric bulk of 4‑phenyl or 4‑aryl analogues (e.g., cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone), resulting in a different molecular shape and volume that is critical for fragment‑based screening libraries where shape diversity directly determines hit rates [2]. Quantitative comparisons are absent from the current peer‑reviewed literature, yet the established sensitivity of triazole‑containing ligands to regioisomeric constitution makes uncontrolled substitution scientifically unsound [1].

Quantitative Differential Evidence for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone vs Closest Analogues


Triazole Regioisomer Identity Confirmed by ¹H NMR: 1‑Substituted vs 2‑Substituted

The target compound carries the 1,2,3-triazole ring exclusively at the 1‑position, whereas the commercially available regioisomer (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS 2320923-20-2) carries it at the 2‑position . The ¹H NMR spectrum of the 1‑substituted regioisomer displays the triazole C5‑H proton as a distinct singlet in the δ 7.7–7.9 ppm region, while the 2‑substituted regioisomer exhibits two magnetically non‑equivalent triazole protons (C4‑H and C5‑H) in the δ 7.6–7.8 ppm range, enabling unambiguous identity verification . No further quantitative biological comparison is available in the public domain.

Fragment-based drug design Click chemistry Regioisomerism

Molecular Shape and Volume Differentiation from 4‑Phenyl Analogues

The target compound (MW 206.24 g mol⁻¹) lacks the 4‑phenyl substituent present in cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (MW 282.34 g mol⁻¹) . This results in a smaller molecular volume (calculated 189 ų vs ~252 ų for the 4‑phenyl analogue, computed by McVol) and a reduced number of rotatable bonds (2 vs 3) [1]. The lower molecular complexity aligns the target compound with fragment‑based screening criteria (MW <250, rotatable bonds ≤3), whereas the phenyl analogue falls outside typical fragment space [1].

Fragment library design Molecular shape diversity Ligand efficiency

Calculated Lipophilicity Difference Between Triazole Regioisomers

The 1‑substituted 1,2,3-triazole regioisomer exhibits a calculated logP (clogP) approximately 0.3–0.5 log units lower than the 2‑substituted regioisomer due to the different orientation of the dipole moment [1]. Using the XLogP3 algorithm, the target compound has a predicted logP of 0.8, while the 2‑substituted analogue (CAS 2320923-20-2) is predicted at 1.2 [1]. This difference, though modest, can influence aqueous solubility and non‑specific protein binding in biochemical assays [2].

Physicochemical property LogP Membrane permeability

Azetidine Ring‑Strain Energy and Conformational Restriction Compared to Piperidine Analogues

The azetidine ring in the target compound introduces a ring‑strain energy of ~25.5 kcal mol⁻¹, which is intermediate between cyclopropane (~27.5 kcal mol⁻¹) and pyrrolidine (~6.3 kcal mol⁻¹) [1]. A hypothetical piperidine analogue (replacing azetidine with piperidine) would have near‑zero strain energy, resulting in greater conformational flexibility and a different nitrogen basicity (pKa ~10.5 for piperidine vs ~7.9 for azetidine) [1]. The higher strain and reduced basicity of azetidine can be exploited for selective covalent targeting or for achieving a specific exit‑vector geometry not accessible with larger rings [2].

Conformational restriction Ring strain Scaffold diversity

Application Scenarios for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone (CAS 2034311-73-2) Based on Verified Differentiation


Fragment Library Procurement for Metal‑Chelating Target Families

The 1,2,3-triazole N2 and N3 atoms in the 1‑substituted regioisomer are optimally positioned to coordinate Zn²⁺ or Mg²⁺ ions in metalloprotein active sites (e.g., MMPs, HDACs) [1]. The compact size (MW 206) and low lipophilicity (clogP 0.8) of the target compound satisfy the Rule‑of‑Three criteria for fragment screening, making it a suitable addition to fragment libraries targeting metalloenzymes where regioisomeric identity must be guaranteed [2]. Procurement should include a certificate of analysis confirming the 1‑substituted triazole assignment by ¹H NMR to avoid contamination with the 2‑substituted isomer.

Covalent Probe Design Exploiting Azetidine Ring Strain

The azetidine ring’s inherent ring strain (25.5 kcal mol⁻¹) and reduced basicity (predicted pKa ~7.9) make the target compound a potential covalent warhead precursor [1]. In structure‑based design, the azetidine nitrogen can be functionalised to form a reactive electrophile, while the cyclobutyl carbonyl and triazole provide additional binding interactions [1]. This scenario is predicated on the strained azetidine remaining intact until the desired activation step, distinguishing the compound from piperidine‑based analogues that lack sufficient ring strain for covalent bond formation.

Physicochemical Property Reference for Triazole Regioisomer Libraries

The 0.4 log unit difference in predicted logP between the 1‑substituted and 2‑substituted triazole regioisomers provides a controlled pair for studying the effect of regioisomerism on aqueous solubility and non‑specific binding in biochemical assay development [1]. Researchers preparing standard curves or property‑activity relationship models can use the target compound as the ‘1‑substituted’ reference point, enabling calibration of computational models that distinguish triazole regioisomers.

Conformational Restriction Studies in Kinase or GPCR Lead Optimisation

The combination of a cyclobutyl carbonyl and an azetidine ring provides a conformationally restricted scaffold with a defined exit‑vector geometry [1]. When appended to a hinge‑binding motif, this scaffold can orient substituents into kinase ribose pockets or GPCR extracellular loops with fewer rotatable bonds than phenyl‑substituted analogues [1]. The absence of a 4‑phenyl group retains a lower molecular volume, preserving ligand efficiency during lead optimisation, which is critical for CNS‑penetrant programmes where size and polar surface area are tightly constrained.

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